(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one is a compound that belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing sulfur and nitrogen. This compound exhibits significant biological activity, particularly as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. The presence of the bromine and hydroxyl groups in its structure enhances its pharmacological properties, making it an interesting candidate for further research in medicinal chemistry.
This compound is derived from thiazolidine motifs, which are known for their diverse applications in organic synthesis and medicinal chemistry. Thiazolidinones, including this compound, are classified based on their structural features and functional groups. They often exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory effects due to their unique chemical properties .
The synthesis of (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one typically involves a multi-step process that includes the following key methods:
The synthesis can involve various reagents and conditions tailored to optimize yield and selectivity. For instance, the use of Lewis acids can enhance the reaction efficiency by activating the carbonyl group for nucleophilic attack.
The molecular formula of (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one is . Its structure features:
The compound's crystal structure has been analyzed, revealing a dihedral angle of approximately 5.78° between the thiazolidine ring and the benzene ring, indicating a relatively planar arrangement conducive to interactions with biological targets .
(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one can participate in several chemical reactions:
The reactivity of this compound is influenced by its electronic structure, where electron-withdrawing groups enhance nucleophilicity at specific sites on the molecule.
The mechanism by which (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one exerts its biological effects primarily involves inhibition of tyrosinase activity. Tyrosinase catalyzes the oxidation of phenolic compounds to quinones, which are precursors to melanin synthesis.
In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on both mushroom and human tyrosinase, with varying degrees of potency .
This compound has potential applications in various scientific fields:
The PUSTC scaffold demonstrates remarkable potency in inhibiting tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This inhibitory activity stems from the scaffold's ability to chelate copper ions within the tyrosinase active site through its thiocarbonyl sulfur and adjacent functional groups. Molecular docking studies of (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives reveal that the thiocarbonyl sulfur coordinates with Cu²⁺ ions, while the hydroxyl group on the β-phenyl ring forms hydrogen bonds with surrounding amino acid residues. Specifically, (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one and its analogues adopt an optimal configuration that maximizes interactions with histidine residues (His61, His85, and His259) coordinating the copper ions in the enzyme's active site. These interactions effectively block substrate access to the catalytic center, thereby inhibiting both monophenolase and diphenolase activities of tyrosinase [3].
The exceptional potency of the PUSTC scaffold is exemplified by derivative 2b ((Z)-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one), which exhibits an IC₅₀ value of 0.47 ± 0.97 µM against mushroom tyrosinase—approximately 141-fold more potent than kojic acid (IC₅₀ = 66.29 ± 1.15 µM), the reference compound. Structure-activity relationship (SAR) analyses indicate that the position of hydroxyl groups significantly influences inhibitory efficacy, with ortho-hydroxy substitution conferring superior activity compared to para-substituted analogues. The bromine atom at the 5-position of the benzylidene ring in (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one provides enhanced electron-withdrawing effects and steric bulk that optimizes binding interactions. This derivative demonstrates concentration-dependent inhibition of melanin production in B16F10 melanoma cells, with effects significantly surpassing kojic acid at equimolar concentrations [3].
Table 2: Tyrosinase Inhibitory Activity of Selected PUSTC Derivatives
Compound | Substituent Pattern | IC₅₀ (µM) | Potency vs. Kojic Acid |
---|---|---|---|
2b | 2,4-Dihydroxybenzylidene | 0.47 ± 0.97 | 141-fold higher |
2f | 2-Hydroxy-4-methoxybenzylidene | 0.95 ± 0.83 | 70-fold higher |
(Z)-5-(5-Bromo-2-hydroxybenzylidene) | 5-Bromo-2-hydroxybenzylidene | Data not fully reported | Significantly higher |
Kojic acid | Reference compound | 66.29 ± 1.15 | 1 (reference) |
The anti-melanogenic effects of PUSTC derivatives extend beyond direct enzyme inhibition to modulation of melanogenic signaling pathways. In B16F10 cells stimulated with α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX), these compounds significantly reduce both cellular tyrosinase activity and melanin content in a concentration-dependent manner. The parallel reduction in enzyme activity and melanin production suggests that the primary mechanism involves direct tyrosinase inhibition rather than suppression of enzyme expression. However, studies on structurally related compounds indicate potential downregulation of microphthalmia-associated transcription factor (MITF) and subsequent reduction in tyrosinase expression, suggesting possible dual mechanisms of action for certain derivatives. This makes the PUSTC scaffold a versatile platform for developing novel depigmenting agents that target melanogenesis at multiple levels [3] [6].
The strategic replacement of the carbonyl oxygen with sulfur in the PUSTC scaffold creates significant electronic and steric distinctions from traditional β-phenyl-α,β-unsaturated carbonyl (PUSC) analogues. The thiocarbonyl group possesses a larger atomic radius (100 pm for S vs. 73 pm for O), reduced electronegativity (2.58 for S vs. 3.44 for O), and enhanced polarizability compared to its oxo counterpart. These differences profoundly impact molecular geometry, dipole moments, and hydrogen-bonding capabilities. Specifically, the C=S group forms weaker hydrogen bonds but exhibits superior metal-chelating capacity due to the expanded orbital structure of sulfur, which facilitates more effective overlap with metal d-orbitals. This enhanced metal coordination is particularly advantageous for inhibiting metalloenzymes like tyrosinase, which contains a binuclear copper center essential for catalytic activity [3].
SAR studies comparing PUSTC and PUSC derivatives reveal significant enhancements in tyrosinase inhibition with the thiocarbonyl-containing compounds. For instance, compound 2b containing the PUSTC scaffold exhibits 141-fold greater potency against mushroom tyrosinase than kojic acid, while analogous PUSC structures typically show only 5- to 20-fold improvements. This dramatic enhancement stems from several factors: (1) the thiocarbonyl sulfur forms stronger coordination bonds with the copper ions in tyrosinase's active site; (2) the increased lipophilicity of the thiocarbonyl group improves cell membrane permeability, facilitating access to intracellular targets; and (3) the extended conjugation resulting from sulfur's contribution to the π-system alters the molecular dipole moment, optimizing orientation within the enzyme's binding pocket. Kinetic analyses confirm that both scaffolds typically act as competitive inhibitors, binding directly to the enzyme's active site rather than allosteric sites [3].
Table 3: Comparative Analysis of PUSTC vs. PUSC Scaffolds
Property | PUSTC Scaffold | PUSC Scaffold | Biological Implications |
---|---|---|---|
Chelating Atom | Sulfur (polarizable) | Oxygen (highly electronegative) | Superior metal coordination by PUSTC |
Atomic Radius | 100 pm | 73 pm | Enhanced steric interactions with PUSTC |
log P Values | Higher (more lipophilic) | Lower (more hydrophilic) | Improved cellular uptake for PUSTC |
Tyrosinase IC₅₀ | Sub-micromolar range | Micromolar range | Greater potency for PUSTC derivatives |
Binding Affinity | Higher binding energy | Moderate binding energy | Stronger enzyme inhibition for PUSTC |
Kinetic Profile | Competitive inhibition | Competitive inhibition | Similar mechanism but different efficacy |
The geometric configuration (Z vs. E isomerism) significantly influences biological activity in both scaffold types. For PUSTC derivatives, the Z-configuration is thermodynamically favored and biologically active, as confirmed by proton-coupled ¹³C NMR analysis showing vicinal coupling constants (³J) of 7.5 Hz for C₄ in the active compounds. This configuration optimally positions the thiocarbonyl sulfur for copper coordination while aligning the β-phenyl ring for hydrophobic interactions within the enzyme's binding pocket. In contrast, PUSC analogues often display less pronounced geometric preferences. The introduction of bromine substituents at the 5-position of the benzylidene ring, as in (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one, further enhances activity by providing electron-withdrawing effects that increase the thiocarbonyl's electrophilicity and steric bulk that complements the tyrosinase active site topology. These structural advantages establish the PUSTC scaffold as a superior framework for developing next-generation tyrosinase inhibitors compared to traditional PUSC-based compounds [3] [6].
Beyond tyrosinase inhibition, the PUSTC scaffold demonstrates considerable potential for multi-target kinase modulation. The rhodanine core (2-thioxothiazolidin-4-one) has established applications in kinase inhibitor development due to its ability to form multiple hydrogen bonds and engage in hydrophobic interactions with conserved regions in kinase ATP-binding sites. The extended conjugation in (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one derivatives enables interactions with both the hinge region and hydrophobic pockets adjacent to the ATP-binding site in various kinases. Molecular modeling studies indicate that these compounds adopt a U-shaped configuration that simultaneously engages multiple regions of the kinase domain, potentially explaining their capacity for multi-kinase inhibition [6].
PUSTC derivatives exhibit significant antioxidant properties that complement their enzyme inhibitory activities. Compounds such as (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues demonstrate potent radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals, with IC₅₀ values comparable to established antioxidants like ascorbic acid. More importantly, they effectively reduce intracellular reactive oxygen species (ROS) and peroxynitrite (ONOO⁻) levels in cellular models. This dual functionality—kinase modulation coupled with oxidative stress mitigation—positions PUSTC-based compounds as promising candidates for treating oxidative stress-related pathologies, including inflammatory skin disorders, neurodegenerative conditions, and cancer. The brominated derivative (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one likely exhibits enhanced activity in these areas due to the electron-withdrawing bromine atom increasing the compound's electrophilicity and radical stabilization capacity [6].
The signaling pathway modulation capabilities of PUSTC derivatives represent another promising application. In B16F10 melanoma cells, these compounds suppress the expression of melanogenesis-associated proteins and genes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and microphthalmia-associated transcription factor (MITF). This downregulation occurs through inhibition of the cAMP-dependent protein kinase A (PKA) pathway and subsequent phosphorylation of the cAMP response element-binding protein (CREB). Additionally, computational studies suggest potential interactions with cyclooxygenase-2 (COX-2) mediated signaling pathways, indicating possible anti-inflammatory applications. The incorporation of the indole scaffold in certain derivatives further enhances COX-2 inhibitory effects, demonstrating how strategic structural modifications can expand the biological profile of PUSTC-based compounds [6] [7].
Table 4: Emerging Molecular Targets for PUSTC-Based Compounds
Target Category | Specific Targets | Potential Therapeutic Applications |
---|---|---|
Kinases | Protein kinase A (PKA), MAP kinases | Cancer, inflammatory disorders |
Oxidative Stress Regulators | ROS, peroxynitrite (ONOO⁻) | Neurodegenerative diseases, aging |
Transcription Factors | Microphthalmia-associated transcription factor (MITF) | Hyperpigmentation disorders |
Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, cancer prevention |
Melanogenic Enzymes | Tyrosinase, TRP-1, TRP-2 | Skin lightening, cosmetic applications |
The structural versatility of the PUSTC scaffold facilitates the development of multi-target therapeutic agents. By introducing specific substituents on the benzylidene ring—such as bromine at the 5-position—researchers can fine-tune the compound's electronic properties and steric bulk to optimize interactions with diverse biological targets. For instance, the bromine atom in (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one enhances both tyrosinase inhibition and kinase modulation by increasing the compound's electrophilicity and improving its shape complementarity with hydrophobic enzyme pockets. Similarly, the addition of lipophilic groups like cyclohexyl at the N-3 position of the rhodanine ring increases membrane permeability and extends biological half-life. These strategic modifications enable the rational design of next-generation PUSTC derivatives with balanced polypharmacology for treating complex multifactorial diseases [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1